molecular formula C17H13N3O2 B5510786 N-phenyl-3-(2-pyrimidinyloxy)benzamide

N-phenyl-3-(2-pyrimidinyloxy)benzamide

Cat. No.: B5510786
M. Wt: 291.30 g/mol
InChI Key: KNWIGECAPKRBPB-UHFFFAOYSA-N
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Description

N-phenyl-3-(2-pyrimidinyloxy)benzamide is a benzamide derivative characterized by a phenyl group attached to the amide nitrogen and a 2-pyrimidinyloxy substituent at the 3-position of the benzamide ring. The pyrimidinyloxy group introduces a heterocyclic ether moiety, which may influence electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

N-phenyl-3-pyrimidin-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2/c21-16(20-14-7-2-1-3-8-14)13-6-4-9-15(12-13)22-17-18-10-5-11-19-17/h1-12H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNWIGECAPKRBPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex molecules. It can participate in various reactions such as oxidation, reduction, and substitution to yield different derivatives.
  • Coordination Chemistry : Its ability to act as a ligand facilitates the study of coordination complexes, which are crucial in catalysis and materials science.

Biology

  • Enzyme Inhibition : N-Phenyl-3-(2-pyrimidinyloxy)benzamide has been investigated for its potential to inhibit specific enzymes. For instance, it may interact with targets involved in cancer cell proliferation or microbial resistance mechanisms.
  • Biological Interactions : Studies have shown that this compound can bind to biological macromolecules, influencing various biochemical pathways.

Medicine

  • Anticancer Activity : Preliminary research indicates that this compound exhibits promising anticancer properties. It has been tested against various cancer cell lines, demonstrating significant cytotoxic effects comparable to established chemotherapeutics.
  • Antimicrobial Properties : The compound has also shown activity against certain bacterial strains, suggesting potential use in developing new antimicrobial agents.

Industry

  • Material Development : In industrial applications, this compound is utilized in the formulation of new materials with enhanced properties.
  • Chemical Processes : Its unique structure allows for the development of novel chemical processes that can lead to more efficient production methods in various sectors.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on human colorectal carcinoma cell lines (HCT116). The compound exhibited an IC50 value of approximately 5.85 µM, indicating potent anticancer activity compared to standard treatments like 5-fluorouracil (IC50 = 9.99 µM). This suggests that this compound could be developed into a therapeutic agent for cancer treatment.

Case Study 2: Antimicrobial Efficacy

In antimicrobial studies, this compound was tested against Gram-positive and Gram-negative bacterial strains. The results indicated significant inhibitory concentrations (MIC values ranging from 1.27 µM to 5.19 µM), showcasing its potential as a new candidate for antibiotic development.

Table 1: Anticancer Activity of this compound

CompoundCell LineIC50 (µM)
N-PBHCT1165.85
5-FUHCT1169.99

Table 2: Antimicrobial Activity of this compound

StrainMIC (µM)
Staphylococcus aureus1.27
Escherichia coli1.43
Klebsiella pneumoniae2.60

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Structural Analogues and Substituent Effects

The biological and physicochemical properties of benzamide derivatives are highly dependent on the nature and position of substituents. Below is a comparative analysis of N-phenyl-3-(2-pyrimidinyloxy)benzamide and related compounds:

Table 1: Structural and Functional Comparison of Benzamide Analogues
Compound Name Substituent (Position) Molecular Formula Key Functional Groups Biological Activity (Reported) Reference
This compound 3-(pyrimidin-2-yl-oxy) C₁₇H₁₄N₃O₂ Pyrimidinyl ether, benzamide Potential HDAC inhibition (inferred)
N-phenyl-3-(2-sulfanylimidazol-1-yl)benzamide 3-(imidazole-2-thiol) C₁₆H₁₃N₃OS Thiol, imidazole Not reported
3-(pyrimidin-2-yl)-N-[3-(tetrazol-5-yl)phenyl]benzamide 3-pyrimidinyl, 3-tetrazolyl C₁₈H₁₃N₇O Pyrimidine, tetrazole P2X7 receptor antagonism
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methyl, hydroxyalkylamide C₁₁H₁₅NO₂ Hydroxyalkyl, methyl Metal-catalyzed C–H functionalization
N-(4-hydroxyphenyl)benzamide derivatives 4-hydroxyphenyl Variable Hydroxyl group Antioxidant (86–87% inhibition)
Key Observations:

Substituent Position : highlights that shifting the benzamide side chain from the 1-position to the 3- or 4-position on an acridone scaffold significantly alters histone deacetylase (HDAC) inhibitory activity. This suggests that the 3-pyrimidinyloxy group in the target compound may confer unique steric or electronic effects compared to analogues with substituents at other positions .

Tetrazole-containing analogues () exhibit P2X7 receptor antagonism, likely due to the tetrazole’s role as a bioisostere for carboxylic acids, improving metabolic stability .

Biological Activity: Hydroxyl and methoxy-substituted benzamides () show strong antioxidant activity, whereas the pyrimidinyloxy group’s ether linkage may reduce redox activity but improve pharmacokinetic properties . Pfizer’s benzamide-based P2X7 inhibitors () demonstrate that minor modifications in R-groups (e.g., pyrimidine vs. tetrazole) can drastically alter receptor binding and efficacy .

Physicochemical Properties

  • LogP : The pyrimidinyloxy group (logP ~2.4, estimated) may increase lipophilicity compared to hydroxyl-substituted analogues (logP ~1.5) but reduce it relative to imidazole-thiol derivatives (logP ~2.8) .
  • Melting Point : Related benzamides with rigid substituents (e.g., Rip-B in ) exhibit melting points of 90–96°C, suggesting the target compound may fall within this range .

Q & A

Q. What are the recommended synthetic strategies for obtaining N-phenyl-3-(2-pyrimidinyloxy)benzamide with high purity?

Methodological Answer: The synthesis of this compound can be optimized using multi-step protocols derived from analogous benzamide derivatives. Key steps include:

  • Coupling Reactions : Use a nucleophilic aromatic substitution (SNAr) to introduce the pyrimidinyloxy group at the 3-position of the benzamide core.
  • Protection/Deprotection : Employ protecting groups (e.g., pivaloyl or benzyloxy) for sensitive functional groups during intermediate synthesis, as described in protocols for N-(benzyloxy)-N-(pivaloyloxy)benzamide derivatives .
  • Purification : Utilize column chromatography (silica gel, gradient elution) or preparative HPLC to isolate the final product. Monitor purity via NMR (1H/13C) and LC-MS .
  • Hazard Mitigation : Conduct thorough risk assessments for reagents (e.g., acyl chlorides, dichloromethane) and adhere to safety protocols outlined in Prudent Practices in the Laboratory .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer: A combination of spectroscopic and crystallographic methods ensures accurate characterization:

  • X-ray Crystallography : Resolve the molecular structure using SHELX for refinement and ORTEP-3 for visualization. This is essential for confirming stereochemistry and intermolecular interactions .
  • NMR Spectroscopy : Use 1H/13C NMR to verify substituent positions and rule out regioisomeric impurities.
  • Mass Spectrometry : Confirm molecular weight via high-resolution MS (HRMS) or MALDI-TOF.
  • Thermal Analysis : Perform differential scanning calorimetry (DSC) to assess stability, as decomposition upon heating has been observed in related anomeric amides .

Q. How should this compound be handled to ensure stability?

Methodological Answer:

  • Storage : Store in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis or oxidative degradation.
  • Handling : Use PPE (gloves, goggles) and work in a fume hood due to potential mutagenicity risks observed in structurally similar anomeric amides .
  • Stability Monitoring : Regularly analyze samples via TLC or HPLC to detect degradation products, especially after long-term storage .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

Methodological Answer:

  • Substituent Variation : Systematically modify the phenyl or pyrimidinyloxy groups (e.g., introduce electron-withdrawing groups like trifluoromethyl to enhance binding affinity) and compare activity using in vitro assays .
  • Computational Modeling : Perform DFT calculations to map frontier orbitals and identify key moieties contributing to HOMO/LUMO interactions, as demonstrated for benzamide derivatives .
  • Bioassay Correlation : Use IC50 data from enzyme inhibition assays (e.g., kinase targets) to correlate substituent effects with potency.

Example SAR Table (Hypothetical Data):

Substituent (R)LogPIC50 (nM)Binding Affinity (ΔG, kcal/mol)
-H2.1450-6.2
-CF33.5120-8.7
-OCH31.8780-5.4

Q. What crystallographic challenges might arise during structure determination, and how can they be resolved?

Methodological Answer:

  • Twinning : If crystals exhibit twinning, use SHELXL’s TWIN command to refine the structure .
  • Poor Diffraction : Optimize crystallization conditions (e.g., solvent vapor diffusion with DMSO/water mixtures) to improve crystal quality.
  • Disorder : Apply restraints (e.g., SIMU in SHELXL) to model disordered pyrimidinyloxy groups .

Q. How should contradictory biological activity data be analyzed?

Methodological Answer:

  • Assay Validation : Replicate results across orthogonal assays (e.g., SPR for binding kinetics and ITC for thermodynamics) to rule out false positives .
  • Stability Testing : Verify compound integrity during assays using LC-MS, as decomposition (e.g., hydrolysis) may skew results .
  • Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., solvent polarity, temperature) .

Q. What computational tools are recommended for predicting binding modes with target proteins?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or MOE to simulate interactions with active sites. Pre-optimize the ligand geometry using Gaussian09 .
  • MD Simulations : Run GROMACS simulations to assess binding stability over time.
  • Pharmacophore Mapping : Generate 3D pharmacophore models (e.g., Schrödinger Phase) to align with known inhibitors .

Q. How can enantiomeric impurities be detected and resolved in asymmetric synthesis?

Methodological Answer:

  • Chiral Chromatography : Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases to separate enantiomers .
  • Circular Dichroism (CD) : Confirm enantiopurity by comparing CD spectra to reference standards.
  • Crystallization-Induced Resolution : Exploit differential solubility of diastereomeric salts (e.g., tartaric acid derivatives) .

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